5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide
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Overview
Description
5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide is a chemical compound with the molecular formula C11H19BrN4O2S and a molecular weight of 351.27 g/mol . This compound is known for its high purity and unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that utilize large-scale reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, pH levels, and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of certain biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide include:
- 4-Hydrazinyl-N,N-dipropylpyridine-3-sulfonamide
- 5-Bromo-4-hydrazinylpyridine-3-sulfonamide
- 5-Bromo-N,N-dipropylpyridine-3-sulfonamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct reactivity and selectivity. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions .
Properties
Molecular Formula |
C11H19BrN4O2S |
---|---|
Molecular Weight |
351.27 g/mol |
IUPAC Name |
5-bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide |
InChI |
InChI=1S/C11H19BrN4O2S/c1-3-5-16(6-4-2)19(17,18)10-8-14-7-9(12)11(10)15-13/h7-8H,3-6,13H2,1-2H3,(H,14,15) |
InChI Key |
IJHOLJOSDSKTSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CN=CC(=C1NN)Br |
Origin of Product |
United States |
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